![molecular formula C15H22O3 B576621 (3R,3aS,5aS,9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione CAS No. 13902-55-1](/img/structure/B576621.png)
(3R,3aS,5aS,9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Tetrahydro-beta-santonin is a sesquiterpene lactone compound derived from the plant genus Artemisia. It is known for its diverse biological activities, including antipyretic, anti-parasitic, and antibacterial properties . This compound has been the subject of extensive research due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Tetrahydro-beta-santonin can be synthesized through microbial transformations of alpha-santonin. Various fungal strains, such as Mucor plumbeus, Cunninghamella bainieri, Cunninghamella echinulata, Curvularia lunata, and Rhizopus stolonifer, have been employed to convert alpha-santonin into its tetrahydro form . These transformations typically involve regiospecific reduction of the carbon-carbon double bond in alpha-santonin, yielding metabolites with altered properties.
Industrial Production Methods
Industrial production of (3R,3aS,5aS,9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione involves the extraction of alpha-santonin from Artemisia species, followed by microbial biotransformation processes. The use of specific fungal strains ensures efficient conversion and high yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-Tetrahydro-beta-santonin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (3R,3aS,5aS,9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione, each with distinct chemical and biological properties .
Scientific Research Applications
Alpha-Tetrahydro-beta-santonin has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential therapeutic applications.
Biology: It serves as a model compound for studying microbial biotransformations and enzyme-catalyzed reactions.
Medicine: Its derivatives exhibit anticancer, anti-inflammatory, and antiparasitic activities, making it a valuable compound for drug development
Industry: It is used in the production of pharmaceuticals and as a bioactive compound in various formulations.
Mechanism of Action
The mechanism of action of (3R,3aS,5aS,9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to and activating specific receptors in parasites, leading to neuromuscular blockade and subsequent paralysis of the parasites . This mechanism disrupts the normal muscle function of the parasites, leading to their immobilization and eventual elimination from the host organism.
Comparison with Similar Compounds
Alpha-Tetrahydro-beta-santonin can be compared with other similar sesquiterpene lactones, such as:
Parthenolide: Known for its anti-inflammatory and anticancer properties.
Costunolide: Exhibits anticancer and anti-inflammatory activities.
Dehydrocostus lactone: Known for its anticancer and anti-inflammatory properties.
These compounds share similar structural features and biological activities but differ in their specific molecular targets and mechanisms of action. Alpha-Tetrahydro-beta-santonin is unique due to its specific interactions with parasitic receptors and its potential for diverse therapeutic applications.
Properties
CAS No. |
13902-55-1 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.338 |
IUPAC Name |
(3R,3aS,5aS,9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3/t8-,9-,10+,12-,13+,15+/m1/s1 |
InChI Key |
BXRGGUXPWTWACZ-HIEKWVOZSA-N |
SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
Synonyms |
(3R)-3aβ,5,5a,6,7,9,9aβ,9bα-Octahydro-3α,5aα,9β-trimethylnaphtho[1,2-b]furan-2,8(3H,4H)-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




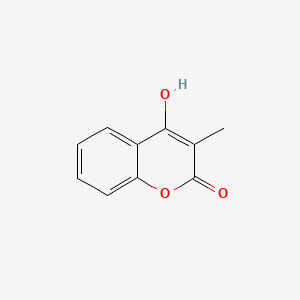
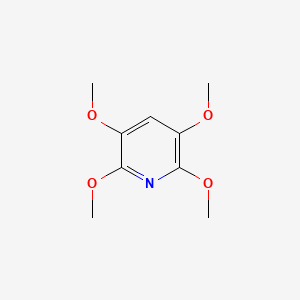
![(3R,4R,5S)-3,4-bis(trimethylsilyloxy)-5-[(1S,2R)-1,2,3-tris(trimethylsilyloxy)propyl]oxolan-2-one](/img/structure/B576547.png)
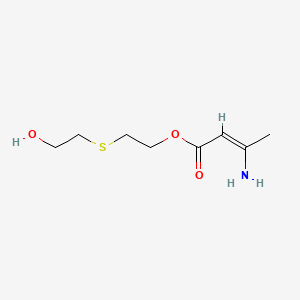

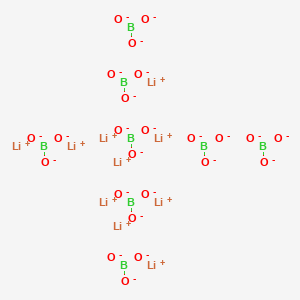
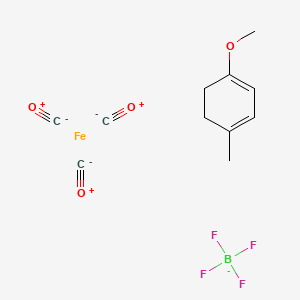
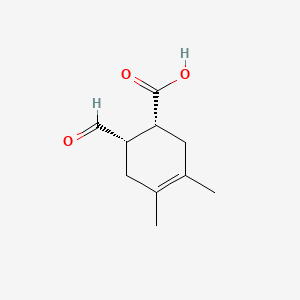
![methyl (3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B576559.png)

